molecular formula C17H17ClN4O B2985645 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 896844-42-1

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2985645
CAS No.: 896844-42-1
M. Wt: 328.8
InChI Key: QAWHARBEBVBSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a high-purity small molecule compound featuring a pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its significant potential in targeted cancer therapy research . Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in disrupting aberrant signaling pathways in oncogenesis . This compound is designed for research applications primarily in medicinal chemistry and oncology, serving as a key intermediate or investigative tool in the development of novel therapeutic agents. The structural motif of this compound is characteristic of molecules that act as ATP-competitive inhibitors for various kinase targets . The specific substitution pattern, including the 4-chlorophenyl and morpholine groups, is strategically designed to enhance binding affinity and selectivity towards specific enzymes involved in cell proliferation and survival pathways . Researchers can utilize this compound to explore the inhibition of kinases such as CK2, EGFR, B-Raf, MEK, and cyclin-dependent kinases (CDKs), which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The morpholine ring at the 7-position is a common pharmacophore that can improve physicochemical properties and contribute to interactions with the kinase hinge region . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments in accordance with laboratory safety protocols.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-12-10-16(21-6-8-23-9-7-21)22-17(20-12)15(11-19-22)13-2-4-14(18)5-3-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWHARBEBVBSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyrazolo[1,5-a]pyrimidine intermediate.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine, typically under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazolo[1,5-a]pyrimidine core, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolo[1,5-a]pyrimidine ring, leading to the formation of amines or reduced heterocycles.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as a kinase inhibitor, making it a candidate for the development of new therapeutic agents. Its ability to interact with specific enzymes and proteins can be leveraged to study cellular processes and disease mechanisms.

Medicine

In medicine, the compound’s potential as a kinase inhibitor opens avenues for its use in cancer treatment. By inhibiting specific kinases involved in cell proliferation, it can help in the development of targeted therapies for various cancers.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its application in the synthesis of pharmaceuticals and agrochemicals is also of significant interest.

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine primarily involves the inhibition of kinase enzymes. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-(3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine and analogous compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Biological Activities Reference
This compound 3: 4-ClPh; 5: Me; 7: morpholine C₁₈H₁₈ClN₅O Enhanced solubility, kinase inhibition potential
3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine 3: 4-ClPh; 5: Me; 7: piperidine C₁₈H₁₉ClN₄ Lower solubility vs. morpholine analog
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine 3: Ph; 5: Me; 7: morpholine C₁₇H₁₇N₅O Reduced metabolic stability (lack of Cl)
3-(4-Chlorophenyl)-2-methyl-5-(2-methyl-2-propanyl)-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine 3: 4-ClPh; 5: tert-butyl; 7: morpholinylpropylamine C₂₄H₃₂ClN₅O Improved receptor binding due to bulky substituents
7-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine Core: triazolo[1,5-a]pyrimidine; 7: pyrrolidine C₂₁H₂₀N₆O Antitubercular activity (distinct scaffold)

Key Observations

Substituent Effects on Solubility and Bioavailability

  • The morpholine group in the target compound improves water solubility compared to piperidine analogs (e.g., 3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine ) due to its oxygen atom, which facilitates hydrogen bonding .
  • Bulky substituents like tert-butyl (e.g., 3-(4-Chlorophenyl)-2-methyl-5-(2-methyl-2-propanyl)-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine ) enhance lipophilicity and membrane permeability but may reduce metabolic stability .

Impact of Halogen Substituents The 4-chlorophenyl group in the target compound increases electron-withdrawing effects, stabilizing the molecule against oxidative degradation compared to non-halogenated analogs (e.g., 5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine) .

Biological Activity Trends

  • Pyrazolo[1,5-a]pyrimidines with morpholine substituents (e.g., the target compound) show promise as kinase inhibitors due to their ability to interact with ATP-binding pockets .
  • Triazolo[1,5-a]pyrimidines (e.g., 7-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine ) exhibit distinct antitubercular activity, highlighting scaffold-dependent pharmacological profiles .

Synthetic Flexibility

  • The chlorine atom at position 7 in the target compound allows versatile derivatization via nucleophilic substitution, enabling the introduction of diverse amines (e.g., piperazine, azaindole) for structure-activity relationship (SAR) studies .

Biological Activity

The compound 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H17ClN4O
  • IUPAC Name : this compound

Anticancer Activity

Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have been reported to target specific kinases involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activities. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and urease. Inhibitory assays reveal that certain derivatives exhibit IC50 values significantly lower than standard inhibitors, suggesting a strong potential for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

Antibacterial Properties

Antibacterial activity has been observed against various strains of bacteria. The compound's structural features allow it to interact effectively with bacterial membranes and enzymes, leading to bactericidal effects. For example, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The morpholine moiety enhances binding affinity to various receptors, potentially modulating neurotransmitter systems.
  • Enzyme Interaction : The pyrazolo[1,5-a]pyrimidine core interacts with target enzymes through hydrogen bonding and hydrophobic interactions.
  • Cell Cycle Disruption : By interfering with kinase activity, the compound may induce cell cycle arrest in cancer cells.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM for one derivative compared to 25 µM for the reference drug .

Study 2: Enzyme Inhibition

In another investigation focusing on urease inhibition, derivatives were tested against Helicobacter pylori. The most active derivative showed an IC50 value of 0.63 µM, indicating a potent inhibitory effect compared to standard urease inhibitors .

Q & A

Q. Q1. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they adapted for compounds like 4-(3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine?

Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclization of precursors such as aminopyrazoles and β-ketoesters or enaminones. For example, describes the condensation of 2-chlorophenylazo precursors with ethyl cyanoacetate in pyridine under reflux to yield pyrazolo[1,5-a]pyrimidines (yields: 62–70%) . Adaptations for morpholine-substituted derivatives (e.g., the target compound) may involve introducing morpholine via nucleophilic substitution or coupling reactions. highlights similar steps, where a trifluoromethyl group is incorporated into the pyrazolo[1,5-a]pyrimidine core before functionalizing the 7-position with an amine-containing side chain .

Q. Q2. How is the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives validated post-synthesis?

Methodological Answer: Characterization relies on spectroscopic and crystallographic methods:

  • Single-crystal X-ray diffraction () confirms bond lengths (e.g., C–C = 0.003 Å) and torsion angles, critical for verifying substituent orientation .
  • NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) identifies proton environments and carbon frameworks. reports 1H^1H NMR data for pyrazolo[1,5-a]pyrimidine derivatives, with aromatic protons appearing as distinct multiplets (δ 7.2–8.5 ppm) .
  • Mass spectrometry (MS) confirms molecular weights, as seen in , where MS data matched calculated values for carboxamide derivatives .

Advanced Research Questions

Q. Q3. How do substituents (e.g., 4-chlorophenyl, methyl, morpholine) influence the synthetic yield and stability of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Substituent effects are critical:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilic reactivity during cyclization but may sterically hinder subsequent functionalization. shows that 4-chlorophenyl-substituted derivatives achieved 62–67% yields, lower than non-halogenated analogs .
  • Morpholine introduction at the 7-position (as in the target compound) requires careful optimization of reaction conditions. notes that bulky substituents (e.g., trifluoromethyl) near the reaction site can reduce yields due to steric hindrance . Stability studies (e.g., TGA/DSC) are recommended to assess thermal decomposition profiles.

Q. Q4. What strategies resolve contradictions in spectroscopic data when characterizing structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Tautomeric equilibria : Pyrazolo[1,5-a]pyrimidines can exhibit tautomerism, leading to variable peak splitting. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to identify dominant tautomers .
  • Crystallographic vs. solution-state structures : X-ray data (e.g., , space group Pbca) may reveal planar geometries, while NMR might suggest dynamic behavior. Cross-validate with computational methods (DFT) to reconcile differences .

Q. Q5. How can reaction conditions be optimized to improve yields of 7-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer: Key factors include:

  • Catalyst selection : achieved higher yields (70–85%) using TMDP (trimethylenediphosphine) in ethanol/water mixtures, compared to traditional acid catalysts .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in for recrystallization steps .
  • Temperature control : Reflux in pyridine (110–120°C) promotes cyclization but may degrade thermally sensitive substituents. Lower temperatures (80–90°C) with prolonged reaction times are advised for halogenated derivatives .

Q. Q6. What analytical approaches are used to assess the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, and how can they be applied to the target compound?

Methodological Answer:

  • Enzyme inhibition assays : For kinase inhibitors (e.g., KDR kinase in ), use fluorescence polarization or radiometric assays to measure IC50 values .
  • Cellular viability tests : and describe MTT assays for anticancer activity, where pyrazolo[1,5-a]pyrimidines are screened against tumor cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Predict binding interactions with target proteins (e.g., benzodiazepine receptors) using software like AutoDock Vina, referencing crystallographic data (e.g., PDB IDs) for validation .

Data Contradiction Analysis

Q. Q7. Why do similar pyrazolo[1,5-a]pyrimidine syntheses report varying yields (e.g., 62% vs. 70%) despite identical substituents?

Methodological Answer: Yield variations arise from:

  • Purity of starting materials : Impurities in aminopyrazole precursors () can divert reaction pathways, reducing efficiency .
  • Workup procedures : Differences in isolation methods (e.g., column chromatography vs. recrystallization) impact recovery rates. achieved 85% purity via recrystallization from ethanol/DMF, while other methods yielded lower purity .
  • Catalyst aging : ’s TMDP catalyst may degrade if stored improperly, leading to inconsistent activity .

Experimental Design Challenges

Q. Q8. How can researchers mitigate low yields during the introduction of morpholine at the 7-position of pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Protecting group strategy : Temporarily protect reactive sites (e.g., amines) using Boc groups to prevent side reactions during morpholine coupling .
  • Microwave-assisted synthesis : Reduce reaction times and improve homogeneity, as demonstrated in for carboxamide derivatives .
  • In situ monitoring : Use HPLC or TLC (silica gel GF254, ) to track intermediate formation and optimize reaction termination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.